molecular formula C16H20N4O5 B2662638 ethyl 5-(2-(2-methoxyethoxy)isonicotinamido)-1-methyl-1H-pyrazole-4-carboxylate CAS No. 2034446-97-2

ethyl 5-(2-(2-methoxyethoxy)isonicotinamido)-1-methyl-1H-pyrazole-4-carboxylate

Cat. No. B2662638
CAS RN: 2034446-97-2
M. Wt: 348.359
InChI Key: GGGOCZGQNWMFBV-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms . The ethyl, methoxyethoxy, and isonicotinamido groups are substituents on the pyrazole ring.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The ethyl, methoxyethoxy, and isonicotinamido groups would be attached to this ring .


Chemical Reactions Analysis

Pyrazole compounds are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can undergo reactions at the nitrogen atoms or at the carbon atoms of the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and the functional groups present. Pyrazole compounds are generally stable and have a high melting point .

Scientific Research Applications

  • Synthesis and Structural Studies :

    • Ashton and Doss (1993) discussed a regioselective route to synthesize 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates, which includes derivatives similar to the compound . They focused on the synthesis and structural assignments using NOE difference experiments and NMR methods (Ashton & Doss, 1993).
  • Biological Activity Studies :

    • Kletskov et al. (2018) synthesized novel comenic acid derivatives containing isoxazole and isothiazole moieties for biological activities. They observed a synergistic effect when these compounds were used with an antitumor drug in brain tumor chemotherapy (Kletskov et al., 2018).
  • Use in Cross-Coupling Reactions :

    • Arbačiauskienė et al. (2011) used similar compounds in Sonogashira-type cross-coupling reactions to obtain various condensed pyrazoles. They investigated the use of ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates in these reactions, which is relevant to understanding the chemical behavior of the compound (Arbačiauskienė et al., 2011).
  • Synthesis of Pyrazole Derivatives :

    • Yue et al. (2010) reported on the synthesis of ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate, a closely related compound, and its derivatives for potential applications in agriculture (Yue et al., 2010).
  • Green Chemistry Applications :

    • Zolfigol et al. (2013) demonstrated the use of isonicotinic acid, a component of the compound , in the green synthesis of pyranopyrazoles. This highlights the potential of using such compounds in environmentally friendly chemical synthesis processes (Zolfigol et al., 2013).
  • Corrosion Inhibition Studies :

    • Dohare et al. (2017) investigated pyranopyrazole derivatives, including similar compounds, as corrosion inhibitors for mild steel. This application is significant for industrial processes such as metal pickling (Dohare et al., 2017).
  • Development of Histamine H2-Receptor Antagonists :

    • Brown et al. (1980) explored the synthesis of 5-halogeno analogues of metiamide and cimetidine, starting from compounds structurally similar to the compound , for potential medical applications (Brown et al., 1980).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Pyrazole derivatives have been studied for their biological activity, and some are used as pharmaceuticals .

Safety and Hazards

The safety and hazards would depend on the specific compound. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research could include studying the biological activity of this compound and its potential uses in medicine or other fields .

properties

IUPAC Name

ethyl 5-[[2-(2-methoxyethoxy)pyridine-4-carbonyl]amino]-1-methylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O5/c1-4-24-16(22)12-10-18-20(2)14(12)19-15(21)11-5-6-17-13(9-11)25-8-7-23-3/h5-6,9-10H,4,7-8H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGOCZGQNWMFBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C)NC(=O)C2=CC(=NC=C2)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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